N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
CAS No.:
Cat. No.: VC16787672
Molecular Formula: C23H20N2O5
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N2O5 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26) |
| Standard InChI Key | ULOKADSYVZOTTL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 |
Introduction
N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound belongs to the class of Schiff bases, characterized by the presence of an imine group (-C=N-) formed through condensation reactions between aldehydes and amines.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Schiff Base: Reacting 3-methoxy-4-(phenylmethoxy)benzaldehyde with an amine derivative of benzodioxole under mild conditions.
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Purification: Using recrystallization or chromatography techniques to isolate the product in its pure form.
Analytical Characterization
4.1 Spectroscopic Techniques
The compound is characterized using:
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NMR (Nuclear Magnetic Resonance): To confirm structural connectivity.
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Proton (H) and Carbon (C) NMR spectra reveal chemical shifts consistent with aromatic rings, methoxy groups, and imine functionality.
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FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups such as C=N (imine), C=O (amide), and aromatic C-H stretches.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
4.2 Crystallography
Single-crystal X-ray diffraction may be used to determine the three-dimensional arrangement of atoms, revealing intermolecular interactions such as hydrogen bonding.
Potential Applications
5.1 Biological Activity
Schiff bases like this compound are known for their diverse pharmacological activities:
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Antimicrobial Activity: The imine group enhances interactions with microbial enzymes.
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Antioxidant Properties: Aromatic systems can scavenge free radicals.
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Anti-inflammatory Potential: Similar compounds have shown inhibition of enzymes like cyclooxygenase (COX).
5.2 Molecular Docking Studies
Preliminary computational studies suggest that this compound may bind effectively to biological targets such as:
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Enzymes involved in oxidative stress or inflammation.
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Receptors implicated in cancer pathways.
Comparative Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C22H19NO5 |
| Molecular Weight | 377.39 g/mol |
| Functional Groups | Methoxy, Imine, Carboxamide, Benzodioxole |
| Solubility | Soluble in organic solvents like DMSO |
| Potential Targets | COX enzymes, free radicals |
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